N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide
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Description
N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide is a useful research compound. Its molecular formula is C21H20N4O4S2 and its molecular weight is 456.54. The purity is usually 95%.
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Mechanism of Action
- The AhR-Arnt heterodimer acts as a nuclear transcription factor, regulating the expression of genes involved in xenobiotic metabolism and detoxification .
- This activation of CYP1A1 results in the conversion of procarcinogens and other toxic compounds into less harmful metabolites .
- Downstream effects include altered cellular responses, immune system modulation, and potential teratogenic effects .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biological Activity
N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, examining its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure consisting of a thiadiazole moiety linked to a 3,4-dimethylbenzamide and a 2,3-dihydrobenzo[b][1,4]dioxin group. The molecular formula is C19H21N5O3S, with a molecular weight of 397.45 g/mol. This structural complexity may contribute to its diverse biological activities.
Antimicrobial Properties
Recent studies have highlighted the compound's potential as an antimicrobial agent. It has shown promising activity against various strains of Mycobacterium tuberculosis (MTB), particularly multidrug-resistant strains. In vitro tests revealed that the compound inhibited MTB at concentrations as low as 5.5 µg/mL against H37Rv strains and 11 µg/mL against MDR strains .
Mechanism of Action :
The compound appears to inhibit key enzymes involved in fatty acid synthesis within the bacterial cell wall. Specifically, it targets β-ketoacyl ACP synthase I (KasA), disrupting the synthesis of long-chain fatty acids essential for MTB survival .
Toxicity Studies
Toxicity assessments indicate that the compound exhibits low toxicity levels, remaining non-toxic up to concentrations of 450 µg/mL in peripheral blood mononuclear cell lines. This safety profile is critical for its potential therapeutic applications .
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on various enzymes linked to metabolic disorders. Preliminary studies suggest that it may inhibit α-glucosidase and acetylcholinesterase, indicating potential applications in managing type 2 diabetes mellitus and Alzheimer's disease .
Summary of Biological Activities
Study on Anti-Tubercular Activity
A pivotal study assessed the anti-tubercular properties of this compound through a series of in vitro assays. The results indicated significant inhibition of MTB growth, particularly focusing on the compound's interaction with KasA. Molecular docking simulations further supported these findings by demonstrating strong binding affinity between the compound and the target enzyme .
Synthesis and Derivatives
Research into the synthesis of derivatives from this compound has shown that modifications can enhance biological activity. For example, derivatives synthesized from N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine) displayed varied activities against different enzymatic targets, suggesting that structural alterations can yield compounds with improved therapeutic profiles .
Properties
IUPAC Name |
N-[5-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4S2/c1-12-3-4-14(9-13(12)2)19(27)23-20-24-25-21(31-20)30-11-18(26)22-15-5-6-16-17(10-15)29-8-7-28-16/h3-6,9-10H,7-8,11H2,1-2H3,(H,22,26)(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQZZUHYQRVVPAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC4=C(C=C3)OCCO4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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